4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
(2Z)-4-tert-butyl-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9- |
InChI Key |
SNXYQXLWVGTVPA-KTKRTIGZSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC(=O)/C(=C\N(C)C)/C1 |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
General Synthetic Strategy
The synthesis of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one typically involves the following key steps:
- Construction of the cyclohexanone core bearing the tert-butyl substituent at the 4-position.
- Introduction of the dimethylaminomethylene group at the 2-position via condensation with a suitable reagent such as dimethylformamide dimethyl acetal (DMF-DMA).
- Optional further functional group manipulations such as reductions or alkylations depending on the target derivative.
This approach is supported by the condensation of bicyclic or monocyclic ketones with DMF-DMA to form enaminones, which are key intermediates for the installation of the dimethylaminomethylene moiety.
Detailed Synthetic Routes
Preparation of the Cyclohexanone Core with tert-Butyl Substitution
The cyclohexanone core substituted with a tert-butyl group at the 4-position can be synthesized via alkylation or electrophilic substitution methods. For example, the reaction of a suitable cyclohexanone derivative with tert-butylating agents or tert-butyl-containing precursors under basic or acidic conditions can yield the desired 4-tert-butylcyclohexanone intermediate.
Formation of the Dimethylaminomethylene Group
The installation of the dimethylaminomethylene substituent at the 2-position is commonly achieved by condensation of the cyclohexanone intermediate with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via enamine formation to yield the corresponding enaminone:
$$
\text{Cyclohexanone derivative} + \text{DMF-DMA} \rightarrow \text{4-(tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one}
$$
This step is typically carried out under reflux conditions in an appropriate solvent such as toluene or tetrahydrofuran (THF) with stirring for several hours to ensure complete conversion.
Additional Functionalization and Purification
Further modifications such as cyclization, alkylation, or reduction can be performed on the enaminone intermediate depending on the desired final product. For instance, base-promoted cyclization in the presence of thiourea or alkyl halides can yield thiopyrimidine intermediates, which can be further alkylated to diversify the compound library.
Purification is generally achieved by column chromatography using silica gel and appropriate solvent mixtures (e.g., petroleum ether/ethyl acetate). Extraction and drying over sodium sulfate are standard procedures to isolate the pure compound.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexanone derivative + tert-butylating agent | Alkylation to introduce tert-butyl group at C-4 | 60-80 | Base or acid catalyzed, solvent varies |
| 2 | Intermediate + DMF-DMA, reflux in toluene or THF | Condensation to form dimethylaminomethylene group at C-2 | 70-90 | Reaction time: 4-8 h |
| 3 | Base-promoted cyclization (optional) | Formation of thiopyrimidine intermediate | 65-85 | Thiourea used as promoter |
| 4 | Alkylation with alkyl halides (optional) | Diversification of the scaffold | 60-80 | Alkyl halides such as 1-bromo-3-cyclopentyloxy-benzene |
| 5 | Purification by silica gel chromatography | Isolation of pure compound | — | Solvent system: petroleum ether/ethyl acetate |
Reaction Conditions and Solvent Effects
- Solvents: Aromatic solvents like toluene or ethers such as tetrahydrofuran (THF) are preferred for the condensation step due to their ability to dissolve both reactants and facilitate reflux conditions.
- Temperature: Typical reflux temperatures range from 60 °C to 130 °C depending on the solvent and reagents used.
- Atmosphere: Reactions are often conducted under inert atmosphere (nitrogen or argon) to exclude moisture and oxygen, which can interfere with sensitive intermediates.
- Catalysts/Additives: Base promoters such as potassium tert-butylate can be used to enhance alkylation efficiency.
Analytical Data and Characterization
Spectroscopic Data
- [^1H NMR](pplx://action/followup): Signals corresponding to the tert-butyl group appear as a singlet near δ 1.3 ppm; the dimethylamino group shows singlets near δ 2.2-2.5 ppm; the methylene and methine protons of the cyclohexanone ring appear in the δ 1.0-3.0 ppm range.
- [^13C NMR](pplx://action/followup): Characteristic peaks include the carbonyl carbon near δ 200 ppm, tert-butyl quaternary carbon near δ 35-40 ppm, and the dimethylamino carbons around δ 40 ppm.
- IR Spectroscopy: Strong absorption band near 1700 cm^-1 for the ketone carbonyl; bands near 2800-3000 cm^-1 for C-H stretching of alkyl groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Substituent Effects on Steric and Solubility Properties
- Target Compound: The tert-butyl group at the 4-position imposes steric hindrance, reducing reactivity at the adjacent carbonyl group. This bulkiness enhances solubility in non-polar solvents compared to smaller alkyl substituents .
- 4-(Tert-butyl)-2,6-bis-((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one (): The 2,6-positions are occupied by electron-withdrawing chloro-fluorobenzylidene groups. These substituents decrease electron density at the carbonyl, increasing electrophilicity but reducing solubility in polar solvents compared to the dimethylaminomethylene group .
- 4-Hydroxymethyl-2-cyclohexen-1-one () : The hydroxymethyl group is polar, improving water solubility. However, the absence of a tert-butyl group results in lower thermal stability .
Electronic Effects and Reactivity
- Target Compound: The dimethylaminomethylene group donates electrons via resonance, activating the cyclohexanone ring for nucleophilic attacks or cycloadditions. This contrasts with electron-withdrawing substituents (e.g., carbomethoxy or siloxy groups in ), which deactivate the ring .
- Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group in this compound enhances photoinitiation efficiency in resins, suggesting analogous electronic effects in the target compound could facilitate applications in polymerization or catalysis .
- Bis-chalcone Derivatives (): The electron-withdrawing chloro-fluoro groups increase the electrophilicity of the carbonyl, favoring Michael additions or Diels-Alder reactions, whereas the target compound’s electron-donating groups may favor enolate formation .
Data Table: Key Comparisons
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via base-catalyzed condensation of 4-(tert-butyl)cyclohexan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under mild conditions. Key variables include stoichiometry (e.g., 1:1.2 molar ratio of ketone to DMF-DMA), solvent choice (e.g., methanol or THF), and reaction time (typically 12–24 hours at room temperature). Monitoring by TLC or HPLC is critical to avoid over-condensation .
Q. How can researchers confirm the regioselectivity of the dimethylamino-methylene group at the C2 position of the cyclohexanone ring?
- Answer : Regioselectivity is confirmed via NMR spectroscopy (¹H and ¹³C) and X-ray crystallography. The deshielded carbonyl carbon (C1) in ¹³C NMR and NOE correlations in 2D NMR (e.g., ROESY) can distinguish between C2 and C3 substitution patterns. Computational methods (DFT calculations) may also predict the most stable tautomer .
Q. What analytical techniques are most effective for purity assessment and structural characterization?
- Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms the presence of carbonyl (C=O) and enamine (C=N) groups. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Differential scanning calorimetry (DSC) determines melting-point consistency .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in [4+2] cycloadditions or nucleophilic additions?
- Answer : The tert-butyl group induces significant steric hindrance, favoring reactions at the less hindered C3 and C5 positions of the cyclohexanone ring. For example, in Diels-Alder reactions, the bulky substituent directs dienophiles to attack the convex face of the enamine system. Kinetic studies (e.g., variable-temperature NMR) and molecular modeling (e.g., Gaussian software) quantify these effects .
Q. What mechanistic insights explain contradictions in reaction outcomes when varying solvents or catalysts?
- Answer : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in enamine formation, while protic solvents (e.g., methanol) may protonate the dimethylamino group, slowing reactivity. Conflicting data in catalytic systems (e.g., KOH vs. NaH) can arise from differences in base strength and solubility. Mechanistic studies using isotopic labeling (²H or ¹⁵N) or in situ FTIR are recommended .
Q. How can computational chemistry predict the compound’s behavior in asymmetric synthesis or chiral resolution?
- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking studies (e.g., AutoDock Vina) assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) corroborates computational predictions .
Q. What strategies mitigate byproduct formation during large-scale synthesis, such as dimerization or oxidation?
- Answer : Controlled addition of reagents (e.g., syringe pumps for DMF-DMA), inert atmospheres (argon/nitrogen), and low temperatures (0–5°C) reduce side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) isolates the target compound. Kinetic profiling using reaction calorimetry identifies exothermic steps prone to byproducts .
Methodological Considerations
Q. What protocols are recommended for analyzing degradation products under oxidative or hydrolytic conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS identify degradation pathways. Hydrolytic degradation is monitored in buffered solutions (pH 1–10), while oxidative stability is tested with H₂O₂ or AIBN. Mass fragmentation patterns differentiate hydrolysis products (e.g., free cyclohexanone) from oxidation byproducts (e.g., epoxides) .
Q. How can researchers design experiments to probe the compound’s bioactivity, such as enzyme inhibition or cytotoxicity?
- Answer : In vitro assays (e.g., fluorometric kinase inhibition or MTT cytotoxicity tests) require dose-response curves (1–100 µM range). Structure-activity relationship (SAR) studies modify the tert-butyl or dimethylamino groups to assess pharmacophore contributions. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
